molecular formula C10H7N3O2S B14136635 N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide CAS No. 88735-92-6

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide

Katalognummer: B14136635
CAS-Nummer: 88735-92-6
Molekulargewicht: 233.25 g/mol
InChI-Schlüssel: VIVJVVNDZLFPHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a dicyano group, and a methylsulfanyl group. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and other scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with appropriate reagents to introduce the dicyano and methylsulfanyl groups. One common method involves the use of malononitrile and methylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dicyano group can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide is unique due to its combination of a furan ring with dicyano and methylsulfanyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

88735-92-6

Molekularformel

C10H7N3O2S

Molekulargewicht

233.25 g/mol

IUPAC-Name

N-(2,2-dicyano-1-methylsulfanylethenyl)furan-2-carboxamide

InChI

InChI=1S/C10H7N3O2S/c1-16-10(7(5-11)6-12)13-9(14)8-3-2-4-15-8/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

VIVJVVNDZLFPHW-UHFFFAOYSA-N

Kanonische SMILES

CSC(=C(C#N)C#N)NC(=O)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.